molecular formula C15H17N3O4S B6545397 2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide CAS No. 946376-35-8

2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide

Cat. No.: B6545397
CAS No.: 946376-35-8
M. Wt: 335.4 g/mol
InChI Key: BOXLVTKVJYTHRS-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide is a synthetic organic compound that features a pyridazine ring substituted with a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methanesulfonyl group: This step involves the sulfonylation of the pyridazine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Chemistry: It can be employed in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity through interactions with the target’s active site.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-[3-(6-methylpyridazin-3-yl)phenyl]acetamide
  • 2-ethoxy-N-[3-(6-chloropyridazin-3-yl)phenyl]acetamide
  • 2-ethoxy-N-[3-(6-nitropyridazin-3-yl)phenyl]acetamide

Uniqueness

2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide is unique due to the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility, stability, and binding interactions, making it a valuable scaffold for various applications.

Properties

IUPAC Name

2-ethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-3-22-10-14(19)16-12-6-4-5-11(9-12)13-7-8-15(18-17-13)23(2,20)21/h4-9H,3,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXLVTKVJYTHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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